[2-(3-Chloropropoxy)ethyl]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chloropropoxy)ethyl]benzene typically involves the reaction of 3-chloropropanol with ethylbenzene in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(3-Chloropropoxy)ethyl]benzene can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include or .
Oxidation Reactions: The compound can be oxidized using reagents such as or , leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst , resulting in the formation of the corresponding alcohol.
Major Products Formed:
From Substitution: Formation of ethers or alcohols depending on the nucleophile used.
From Oxidation: Formation of carboxylic acids or ketones.
From Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
- Employed in the synthesis of more complex organic molecules.
Biology:
Medicine:
- Potential applications in drug development and pharmaceutical research, particularly in the design of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of [2-(3-Chloropropoxy)ethyl]benzene involves its interaction with specific molecular targets, depending on the context of its use. In proteomics research, it may interact with proteins to elucidate their structure and function. The pathways involved would depend on the specific biological or chemical system being studied .
Comparison with Similar Compounds
[2-(3-Bromopropoxy)ethyl]benzene: Similar structure but with a bromine atom instead of chlorine.
[2-(3-Iodopropoxy)ethyl]benzene: Similar structure but with an iodine atom instead of chlorine.
[2-(3-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of chlorine.
Uniqueness:
- The presence of the chlorine atom in [2-(3-Chloropropoxy)ethyl]benzene makes it more reactive in nucleophilic substitution reactions compared to its bromine and iodine counterparts.
- The compound’s specific reactivity and properties make it suitable for particular applications in research and industry that may not be as effectively addressed by its analogs .
Properties
IUPAC Name |
2-(3-chloropropoxy)ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWFACEKUQENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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